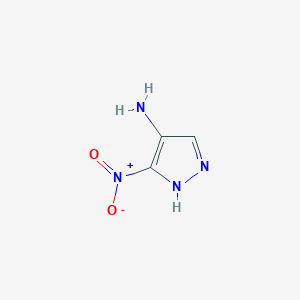

3-nitro-1H-Pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-2-1-5-6-3(2)7(8)9/h1H,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZVDIIFPQUKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40901502 | |

| Record name | NoName_628 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-nitro-1H-Pyrazol-4-amine

Abstract

3-nitro-1H-pyrazol-4-amine is a pivotal heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceuticals and energetic materials. Its structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group on the pyrazole core, imparts unique chemical properties that are highly sought after in medicinal chemistry and materials science. This guide provides a comprehensive overview of the principal synthetic pathways for 3-nitro-1H-pyrazol-4-amine, delving into the mechanistic rationale, detailed experimental protocols, and critical process parameters. The content is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights to navigate the complexities of its synthesis.

Introduction and Strategic Importance

The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents. The specific substitution pattern of 3-nitro-1H-pyrazol-4-amine, often referred to as 4-amino-3-nitropyrazole, makes it an especially valuable building block. The amino group provides a reactive handle for further functionalization, while the nitro group can act as a directing group or be reduced to an amino group to create diaminopyrazoles, precursors to fused heterocyclic systems like pyrazolo[3,4-b]pyridines.

The synthesis of this molecule is not without its challenges. The pyrazole ring is susceptible to electrophilic substitution, but controlling the regioselectivity of nitration in the presence of an activating amino group requires a carefully considered strategy.[1] Direct nitration of 4-aminopyrazole often leads to a mixture of products and potential oxidative degradation. Therefore, indirect methods, such as nitrating a protected precursor followed by deprotection or reduction of a dinitro compound, are frequently employed.

Retrosynthetic Analysis

A retrosynthetic approach to 3-nitro-1H-pyrazol-4-amine reveals several viable synthetic disconnections. The most logical strategies hinge on the sequence of introducing the nitro and amino functionalities onto a pre-formed pyrazole ring.

Caption: Retrosynthetic pathways for 3-nitro-1H-pyrazol-4-amine.

This analysis highlights two primary routes:

-

Selective Reduction: Starting from a dinitrated pyrazole and selectively reducing one nitro group. This pathway is attractive but can be challenging in terms of controlling selectivity.

-

Directed Nitration: Starting from 4-aminopyrazole, protecting the amino group to control its directing effect and prevent oxidation, followed by nitration and subsequent deprotection. This is often the more controlled and higher-yielding approach.

Key Synthetic Pathway: Nitration of a Protected Precursor

This method is one of the most reliable for preparing 4-aminopyrazole derivatives and involves a three-step sequence: protection of the amino group, regioselective nitration, and deprotection.[2]

Rationale and Mechanistic Insight

The core challenge is to introduce a nitro group at the C3 position of the 4-aminopyrazole ring. The amino group at C4 is a strong activating group and directs electrophiles to the ortho positions (C3 and C5). Without protection, direct nitration is aggressive and can lead to over-nitration or oxidation.

-

Protection: Acetylation of the 4-amino group to form 4-acetamidopyrazole is a common strategy. This moderates the activating effect of the amine, transforming it into a less powerful, but still ortho-para directing, acetamido group. This step enhances the substrate's stability towards the strong oxidizing conditions of nitration.

-

Nitration: The nitration of the N-acylated pyrazole is then performed. The acetamido group directs the incoming nitronium ion (NO₂⁺) to the adjacent C3 and C5 positions. Steric hindrance from the acetamido group can favor nitration at the C3 position. A mixed acid system (HNO₃/H₂SO₄) is typically used to generate the nitronium ion.

-

Deprotection (Hydrolysis): The final step is the hydrolysis of the acetamido group back to the primary amine, usually under acidic or basic conditions, to yield the target compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the protected nitration route.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Acetamidopyrazole (Protection)

-

Suspend 4-aminopyrazole (1.0 eq) in acetic anhydride (3.0 eq).

-

Heat the mixture to 100-110 °C with stirring for 1-2 hours.

-

Cool the reaction mixture to room temperature, then pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-acetamidopyrazole.

Step 2: Synthesis of 4-Acetamido-3-nitropyrazole (Nitration)

-

Carefully add 4-acetamidopyrazole (1.0 eq) in portions to concentrated sulfuric acid (H₂SO₄, 98%) at 0-5 °C with vigorous stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 70%, 1.1 eq) to concentrated sulfuric acid at 0 °C.

-

Add the nitrating mixture dropwise to the solution of 4-acetamidopyrazole, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture onto crushed ice.

-

Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain 4-acetamido-3-nitropyrazole.

Step 3: Synthesis of 3-nitro-1H-Pyrazol-4-amine (Deprotection)

-

Suspend 4-acetamido-3-nitropyrazole (1.0 eq) in a solution of hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux (approximately 100 °C) for 4-6 hours until TLC or LC-MS indicates the disappearance of the starting material.

-

Cool the solution to room temperature and then in an ice bath.

-

Carefully neutralize the solution with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to afford 3-nitro-1H-pyrazol-4-amine.

Data Summary

| Step | Reactant | Key Reagents | Temp (°C) | Time (h) | Typical Yield (%) |

| 1. Protection | 4-Aminopyrazole | Acetic Anhydride | 100-110 | 1-2 | 85-95 |

| 2. Nitration | 4-Acetamidopyrazole | HNO₃ / H₂SO₄ | 0-10 | 2-4 | 70-85 |

| 3. Deprotection | 4-Acetamido-3-nitropyrazole | Aq. HCl | 100 (Reflux) | 4-6 | 80-90 |

Alternative Synthetic Pathway: From Halogenated Nitrobutadienes

A more specialized but powerful method involves the condensation of highly functionalized nitrobutadienes with hydrazines.[3] This approach builds the pyrazole ring itself with the desired substituents already in place or in a precursor form.

Rationale and Mechanism

This pathway leverages the reactivity of polychlorinated nitrobutadienes. For instance, the condensation of 1-amino-1-(1H-benzo[d][1][4]triazol-1-yl)-3,4,4-trichloro-2-nitrobuta-1,3-dienes with methylhydrazine leads to the formation of persubstituted 4-nitropyrazoles.[3] The reaction proceeds through a series of nucleophilic substitution and cyclization steps, where the hydrazine displaces leaving groups on the butadiene backbone to form the heterocyclic ring. While this method can provide uniquely substituted pyrazoles, it often involves more complex starting materials.

Caption: Synthesis from a nitrobutadiene precursor.

Purification and Characterization

-

Purification: The crude 3-nitro-1H-pyrazol-4-amine obtained from the synthesis is typically purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to remove impurities.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (N-H, NO₂, C=N).

-

Melting Point: To assess purity.

-

Safety Considerations

The synthesis of 3-nitro-1H-pyrazol-4-amine involves hazardous materials and reactions that require strict safety protocols.

-

Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

-

Exothermic Reactions: The nitration step is highly exothermic. Maintaining low temperatures with an ice bath is critical to prevent runaway reactions. Reagents should be added slowly and in a controlled manner.

-

Nitro Compounds: The target compound and its intermediates are nitro-containing aromatics, which can be thermally sensitive or explosive under certain conditions.[5] Avoid friction, shock, and excessive heat during handling and storage.

Conclusion

The synthesis of 3-nitro-1H-pyrazol-4-amine is most reliably achieved through a multi-step sequence involving the protection of 4-aminopyrazole, followed by regioselective nitration and subsequent deprotection. This method offers good control over the reaction and generally provides high yields. While alternative routes exist, they often require more specialized starting materials. A thorough understanding of the reaction mechanisms, strict adherence to safety protocols, and proper analytical characterization are paramount for the successful and safe synthesis of this important chemical intermediate.

References

-

Zhang, S., Gao, Z., Lan, D., Jia, Q., Liu, N., Zhang, J., & Kou, K. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(11), 3163. [Link]

-

Li, Y., et al. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. ACS Publications. [Link]

-

Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Arkivoc. [Link]

-

Rusanov, E. B., & Vovk, M. V. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES, 93(2), 628. [Link]

- Baxter, C. V., et al. (2007). Process for the preparation of 4-aminopyrazole derivatives.

-

Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habrakern, C. L. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 38(10), 1777–1782. [Link]

-

Al-Zaydi, K. M. (2006). Recent developments in aminopyrazole chemistry. Arkivoc, 2006(10), 115-154. [Link]

-

Zhang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(19), 6296. [Link]

-

Gao, H., et al. (2016). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Molecules, 21(11), 1442. [Link]

-

Teulade, J. C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2216. [Link]

-

Ek, S., & Latypov, N. V. (2014). Four Syntheses of 4-Amino-3,5-dinitropyrazole. ResearchGate. [Link]

-

Stanovnik, B., et al. (2000). Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. ResearchGate. [Link]

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-nitro-1H-Pyrazol-4-amine

Foreword: Navigating the Landscape of a Niche Heterocycle

To our fellow researchers, scientists, and drug development professionals, this guide delves into the physicochemical landscape of 3-nitro-1H-pyrazol-4-amine. It is important to establish from the outset that this molecule represents a highly specialized scaffold, and as such, comprehensive experimental data in the public domain is scarce. This guide has been meticulously compiled by synthesizing data from structurally analogous compounds, established principles of physical organic chemistry, and predictive modeling, all grounded in authoritative scientific literature. Our objective is to provide a robust framework for understanding and predicting the behavior of this molecule, thereby empowering your research and development endeavors. Every piece of information is presented with scientific integrity, explaining the causality behind the expected properties and providing protocols for their empirical validation.

Molecular Structure and Key Physicochemical Descriptors

3-nitro-1H-pyrazol-4-amine is a five-membered heterocyclic compound characterized by a pyrazole ring substituted with a nitro group at the C3 position and an amino group at the C4 position. The presence of both an electron-withdrawing nitro group and an electron-donating amino group on the pyrazole ring creates a "push-pull" electronic system, which is expected to significantly influence its chemical reactivity, acidity, basicity, and intermolecular interactions.

Table 1: Predicted Physicochemical Properties of 3-nitro-1H-Pyrazol-4-amine

| Property | Predicted Value | Scientific Rationale & Comparative Insights |

| Molecular Formula | C₃H₄N₄O₂ | Derived from the chemical structure. |

| Molecular Weight | 128.09 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a yellow to orange crystalline solid | The nitro-aromatic nature often imparts color. For example, 4-nitro-1H-pyrazole is a yellow crystalline solid. |

| Melting Point | >200 °C (with decomposition) | The presence of both amino and nitro groups allows for strong intermolecular hydrogen bonding, leading to a high melting point. Nitropyrazole derivatives are often thermally sensitive.[1] |

| Boiling Point | Decomposes before boiling | High polarity and strong intermolecular forces suggest a very high boiling point, likely exceeding its decomposition temperature. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone) | The polar nitro and amino groups enhance solubility in polar solvents. However, strong crystal lattice energy may limit aqueous solubility.[2] |

| pKa (acidic) | ~8-9 | The pyrazole N-H proton is acidic. The electron-withdrawing nitro group will decrease the pKa (increase acidity) compared to 1H-pyrazol-4-amine. |

| pKa (basic) | ~1-2 | The amino group is basic. The adjacent electron-withdrawing nitro group and the pyrazole ring will significantly decrease the basicity of the amino group compared to a simple alkylamine. |

| LogP | ~0.5 - 1.0 | The presence of polar nitro and amino groups will result in a relatively low octanol-water partition coefficient, indicating a degree of hydrophilicity. |

Tautomerism: A Critical Consideration

Pyrazoles can exist in different tautomeric forms. For 3-nitro-1H-pyrazol-4-amine, the predominant tautomer is expected to be the one depicted, with the proton on the N1 nitrogen. The stability of this tautomer is influenced by the electronic effects of the substituents and the potential for intramolecular hydrogen bonding.

Synthesis and Characterization: A Proposed Pathway

While a direct, optimized synthesis for 3-nitro-1H-pyrazol-4-amine is not readily found in the literature, a plausible synthetic route can be proposed based on established pyrazole chemistry. This proposed pathway serves as a starting point for experimental validation.

Proposed Synthetic Pathway

A logical approach involves the nitration of a suitable 4-aminopyrazole precursor, followed by any necessary protecting group manipulation. A potential route could start from 4-amino-1H-pyrazole.[3]

Causality Behind Experimental Choices:

-

Protection of the Amino Group: The amino group is activating and susceptible to oxidation under harsh nitrating conditions. Therefore, protection with a suitable group (e.g., acetyl or Boc) is crucial before nitration to ensure regioselectivity and prevent unwanted side reactions.

-

Nitration: The nitration of the pyrazole ring is a key step. The regioselectivity will be directed by the substituents present. The use of a mixed acid system (HNO₃/H₂SO₄) is a standard method for the nitration of aromatic and heteroaromatic rings.[4]

-

Deprotection: The final step involves the removal of the protecting group under conditions that do not compromise the integrity of the nitro group or the pyrazole ring.

Characterization Workflow

The synthesized 3-nitro-1H-pyrazol-4-amine would require rigorous characterization to confirm its identity and purity.

Experimental Protocols for Physicochemical Property Determination

The following are detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for solubility determination.[5]

Methodology:

-

Preparation: Prepare a series of saturated solutions of 3-nitro-1H-pyrazol-4-amine in deionized water at a constant temperature (e.g., 25 °C).

-

Equilibration: Agitate the solutions for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the solutions to separate the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Validation: Repeat the measurement at different time points to ensure that the concentration has reached a plateau, confirming equilibrium.

Determination of pKa (Potentiometric Titration)

This method provides a direct measure of the acidic and basic dissociation constants.

Methodology:

-

Solution Preparation: Prepare a solution of 3-nitro-1H-pyrazol-4-amine of known concentration in a suitable solvent system (e.g., water or a water-cosolvent mixture).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

-

Validation: Perform the titration in both acidic and basic directions to check for hysteresis and ensure reproducibility.

Safety and Handling Considerations

Given the presence of a nitro group, 3-nitro-1H-pyrazol-4-amine should be handled with care, as nitropyrazole derivatives can be energetic materials with sensitivity to heat, shock, and friction.[6][7]

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Ignition Sources: Avoid exposure to heat, sparks, and open flames.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing and reducing agents.

Specific Hazards (Inferred from Analogs):

-

Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled, based on data for related aminonitrophenols and aminopyrazoles.[8][9]

-

Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[8]

-

Mutagenicity: Some nitroaromatic compounds are suspected of causing genetic defects.[9]

Potential Applications in Drug Development and Materials Science

The unique structural features of 3-nitro-1H-pyrazol-4-amine make it an interesting scaffold for further investigation in several fields.

-

Medicinal Chemistry: The pyrazole core is a well-established pharmacophore in numerous approved drugs. The introduction of the nitro and amino groups provides handles for further functionalization to create libraries of compounds for screening against various biological targets.[10] The "push-pull" nature of the substituents may also impart interesting photophysical properties relevant to photodynamic therapy or as fluorescent probes.

-

Energetic Materials: As a nitropyrazole derivative, this compound could be investigated as a component of energetic formulations. The amino group can act as a hydrogen bond donor, potentially leading to high crystal density, a key parameter for energetic performance.[11]

Conclusion

3-nitro-1H-pyrazol-4-amine is a fascinating molecule with a rich, albeit largely unexplored, physicochemical profile. This guide provides a comprehensive overview based on sound scientific principles and data from related compounds. It is our hope that this document will serve as a valuable resource for researchers and developers, enabling them to approach the synthesis, characterization, and application of this and similar molecules with a well-informed perspective. The experimental protocols provided herein offer a clear path for the empirical validation of the predicted properties, contributing to the collective knowledge base of this intriguing class of compounds.

References

-

Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2026). Organic Letters. ACS Publications. [Link]

-

Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability. (n.d.). PMC. NIH. [Link]

-

Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. (2022). ACS Omega. ACS Publications. [Link]

-

CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. (n.d.). HETEROCYCLES. [Link]

-

Synethsis and characterization of 3-nitropyrazole and its salts. (n.d.). ResearchGate. [Link]

-

1H-pyrazol-4-amine. (n.d.). PubChem. NIH. [Link]

-

Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. (n.d.). New Journal of Chemistry. RSC Publishing. [Link]

-

Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. (2019). PMC. NIH. [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC. PubMed Central. [Link]

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][12][13]triazin-7(6H)-ones and Derivatives. (n.d.). MDPI. [Link]

-

Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). MDPI. [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Universitat Ramon Llull. [Link]

-

Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2025). ResearchGate. [Link]

-

EXPERIMENTAL AND THEORETICAL DETERMINATION OF PHYSICOCHEMICAL PROPERTIES IN A NOVEL FAMILY OF MICROCIDAL COMPOUNDS. (n.d.). ResearchGate. [Link]

-

Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). PMC. [Link]

-

3-Amino-4-nitrophenol. (n.d.). PubChem. NIH. [Link]

-

Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. (2025). ResearchGate. [Link]

-

Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. (n.d.). PMC. NIH. [Link]

-

HETEROCYCLIC MACROCYCLES: SYNTHESIS AND PHYSICAL PROPERTIES. (n.d.). University of Sheffield. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Amino-4-nitrophenol | C6H6N2O3 | CID 167527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dau.url.edu [dau.url.edu]

- 11. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A Comprehensive Technical Guide to the Solubility and Stability of 3-nitro-1H-Pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the solubility and stability of 3-nitro-1H-pyrazol-4-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited direct experimental data in publicly accessible literature, this document synthesizes foundational chemical principles with field-proven methodologies to empower researchers to effectively characterize this molecule. We will explore the theoretical underpinnings of its expected physicochemical properties and provide detailed, actionable protocols for empirical determination.

Introduction to 3-nitro-1H-Pyrazol-4-amine: A Molecule of Dichotomous Functionality

3-nitro-1H-Pyrazol-4-amine belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active agents. The molecule's structure is characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a nitro group (-NO2) at the 3-position and an amine group (-NH2) at the 4-position. This unique arrangement of an electron-withdrawing nitro group and an electron-donating amino group on an aromatic heterocyclic core suggests a complex interplay of properties that will govern its solubility and stability. Understanding these characteristics is paramount for its application in drug development, formulation, and as a synthon in organic chemistry.

The Solubility Profile of 3-nitro-1H-Pyrazol-4-amine: A Theoretical and Practical Framework

The solubility of a compound is a critical parameter that influences its bioavailability, reaction kinetics, and purification strategies. The presence of both a hydrogen bond donor (amino group) and acceptor (nitro group and pyrazole nitrogens), alongside its aromatic character, suggests that 3-nitro-1H-pyrazol-4-amine will exhibit varied solubility across different solvent classes.

Predicted Solubility Behavior

Based on its molecular structure, we can predict the following solubility trends:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The amino and pyrazole N-H groups can act as hydrogen bond donors, while the nitro group and pyrazole nitrogens can act as hydrogen bond acceptors. This suggests at least moderate solubility in polar protic solvents. However, the overall aromatic character of the pyrazole ring may limit extensive aqueous solubility. The acidity of the pyrazole N-H and the basicity of the amino group imply that solubility in aqueous media will be highly pH-dependent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective at solvating polar molecules. We can anticipate good solubility of 3-nitro-1H-pyrazol-4-amine in solvents like DMSO and DMF, which are excellent at disrupting intermolecular hydrogen bonds.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the high polarity imparted by the nitro and amino groups, the compound is expected to have very low solubility in nonpolar solvents.

A study on the solubility of a related compound, 5-amino-3-methyl-1-phenylpyrazole, showed that its mole fraction solubility increased with temperature and was highest in 1,4-dioxane and acetonitrile, followed by alcohols, and lowest in nonpolar solvents like toluene and cyclohexane[1]. This provides a valuable comparative framework for 3-nitro-1H-pyrazol-4-amine.

Experimental Protocol for Solubility Determination

To empirically determine the solubility, a standardized protocol is essential. The following workflow outlines a robust method for generating reliable solubility data.

Caption: Experimental workflow for determining the solubility of 3-nitro-1H-pyrazol-4-amine.

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-nitro-1H-pyrazol-4-amine to a series of vials containing a known volume (e.g., 1 mL) of each test solvent. The excess solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in a shaker incubator at controlled temperatures (e.g., 25 °C and 37 °C) for 24 to 48 hours. This allows the system to reach equilibrium.

-

-

Sample Processing:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully remove an aliquot of the clear supernatant for analysis.

-

-

Quantification:

-

Develop and validate a quantitative analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the compound in the supernatant. A calibration curve with known concentrations of 3-nitro-1H-pyrazol-4-amine should be prepared.

-

-

Data Reporting:

-

Calculate the solubility in appropriate units (e.g., mg/mL, µg/mL, or mM). The results should be presented in a clear and organized table.

-

Tabulated Solubility Data (Hypothetical)

The following table illustrates how experimentally determined solubility data for 3-nitro-1H-pyrazol-4-amine could be presented.

| Solvent | Temperature (°C) | Predicted Solubility | Experimentally Determined Solubility (Hypothetical) |

| Water (pH 7.0) | 25 | Low to Moderate | 0.5 - 1.0 mg/mL |

| 0.1 M HCl | 25 | Moderate to High | 5 - 10 mg/mL |

| 0.1 M NaOH | 25 | Moderate | 2 - 5 mg/mL |

| Ethanol | 25 | Moderate | 3 - 7 mg/mL |

| DMSO | 25 | High | > 50 mg/mL |

| Toluene | 25 | Very Low | < 0.1 mg/mL |

The Stability Profile of 3-nitro-1H-Pyrazol-4-amine: Considerations and Experimental Assessment

The stability of a molecule is critical for its storage, handling, and formulation. The presence of a nitro group on an aromatic ring suggests potential for thermal instability and sensitivity to light.[2][3] The amino group can be susceptible to oxidation. Therefore, a thorough stability assessment is crucial.

Predicted Stability Concerns

-

Thermal Stability: Nitroaromatic compounds are known to be energetic and can decompose exothermically at elevated temperatures.[2] The decomposition temperature is an important parameter to determine for safe handling and processing.

-

Photostability: Many aromatic compounds, particularly those with nitro groups, can degrade upon exposure to UV or visible light.

-

pH-Dependent Stability (Hydrolysis): The compound's stability in aqueous solutions at different pH values should be evaluated to understand its potential degradation in physiological or formulation environments. The susceptibility of the substance to hydrolysis across a range of pH values should be assessed.[4]

-

Oxidative Stability: The amino group may be susceptible to oxidation, leading to the formation of colored degradation products.

Experimental Protocol for Stability Assessment (Forced Degradation Studies)

Forced degradation studies, as outlined in ICH guidelines, are essential to identify potential degradation products and pathways.[4][5]

Caption: Workflow for conducting forced degradation studies on 3-nitro-1H-pyrazol-4-amine.

-

Development of a Stability-Indicating Method:

-

A crucial first step is to develop an HPLC method capable of separating the parent compound from all potential degradation products. This ensures that the decrease in the parent peak is accurately measured.

-

-

Stress Conditions:

-

Acid and Base Hydrolysis: Incubate solutions of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media at an elevated temperature (e.g., 60-80 °C).

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent such as hydrogen peroxide (e.g., 3%).

-

Thermal Degradation: Expose both the solid compound and a solution to high temperatures (e.g., 80-100 °C).

-

Photodegradation: Expose a solution of the compound to light conditions as specified in ICH guideline Q1B.

-

-

Analysis:

-

At various time points, analyze the stressed samples by the stability-indicating HPLC method.

-

Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent and degradation products.

-

Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products, which aids in structure elucidation.

-

-

Data Interpretation:

-

Calculate the percentage of degradation over time for each stress condition.

-

Based on the identified degradation products, propose potential degradation pathways.

-

Tabulated Stability Data (Hypothetical)

The results of forced degradation studies can be summarized as follows:

| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |

| 0.1 M HCl | 24 h | 60°C | < 5% | Minor hydrolysis of amine |

| 0.1 M NaOH | 24 h | 60°C | 15-20% | Formation of colored products, potential ring opening |

| 3% H₂O₂ | 8 h | Room Temp | 25-30% | Oxidized species, potential dimerization |

| Thermal (Solid) | 7 days | 80°C | < 2% | No significant degradation |

| Photolytic | ICH Q1B | 25°C | 10-15% | Photodegradation products |

Conclusion and Recommendations for Researchers

Key Recommendations:

-

Prioritize Empirical Data: Always rely on experimentally determined data for critical parameters like solubility and stability.

-

pH-Dependent Solubility: Pay close attention to the pH-dependent solubility, as this will be crucial for any applications in aqueous systems, including biological assays.

-

Comprehensive Stability Testing: Conduct thorough forced degradation studies early in the development process to understand the molecule's liabilities and to establish appropriate storage and handling conditions.

-

Safety First: Given the presence of a nitro group, exercise caution when handling the compound at elevated temperatures. A thermal hazard assessment (e.g., using Differential Scanning Calorimetry) is advisable.

By following the methodologies outlined in this guide, researchers and drug development professionals can confidently and accurately characterize the solubility and stability of 3-nitro-1H-pyrazol-4-amine, enabling its effective and safe use in their scientific endeavors.

References

-

MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

-

European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

-

European Medicines Agency. (2013). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

Juárez, J. C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Retrieved from [Link]

-

Urbański, T. (2016). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. Retrieved from [Link]

-

Juárez-Jiménez, J., et al. (2014). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC. Retrieved from [Link]

-

Chan, G. Q., et al. (2017). Solubility modelling and mixing properties of biologically active 5-amino-3-methyl-1-phenylpyrazole in ten neat solvents from 283.15 K to 318.15 K. ResearchGate. Retrieved from [Link]

-

Spain, J. C. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Retrieved from [Link]

Sources

The Advent and Ascendance of Nitropyrazoles: A Technical Guide to Their Discovery, Synthesis, and Applications

Abstract

The nitropyrazole scaffold, a five-membered aromatic heterocycle bearing one or more nitro groups, has emerged as a cornerstone in the development of a diverse array of chemical entities, from high-performance energetic materials to life-saving pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of nitropyrazole compounds. It is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important class of molecules. The guide delves into the fundamental principles governing the synthesis of nitropyrazoles, detailing the mechanistic intricacies of nitration and rearrangement reactions. Furthermore, it explores the wide-ranging applications of these compounds, highlighting their significance in various scientific and technological fields.

A Historical Perspective: From Pyrazole's Discovery to the Dawn of Nitropyrazoles

The journey of nitropyrazoles begins with the discovery of their parent heterocycle, pyrazole. In 1883, the German chemist Ludwig Knorr achieved the first synthesis of a substituted pyrazole, 1-phenyl-3-methyl-5-pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine.[1][2] This seminal work, now famously known as the Knorr pyrazole synthesis, opened the door to a vast new field of heterocyclic chemistry.[3]

While the pyrazole ring system quickly found applications, particularly in the synthesis of dyes and pharmaceuticals like Antipyrine, the introduction of the nitro group onto the pyrazole ring would take several more decades. The first reported synthesis of a simple nitropyrazole, 3-nitropyrazole, did not occur until 1970 by Habraken and co-authors.[4] This was achieved through the thermal rearrangement of an N-nitropyrazole intermediate. This discovery marked a pivotal moment, sparking significant interest in the synthesis and properties of this new class of compounds. The subsequent years saw a rapid expansion in the exploration of nitropyrazoles, leading to the development of various synthetic methodologies and the discovery of their diverse applications.

The Synthetic Arsenal: Crafting the Nitropyrazole Core

The synthesis of nitropyrazole compounds is a rich and varied field, with numerous methods developed to achieve specific substitution patterns and to introduce multiple nitro groups onto the pyrazole ring. The primary strategies involve the direct nitration of pyrazole and its derivatives, and the rearrangement of N-nitropyrazoles.

Direct C-Nitration of Pyrazoles

Direct nitration of the pyrazole ring is a common method for introducing a nitro group at a carbon atom. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the nature of the substituents already present on the pyrazole ring.

The nitration of unsubstituted pyrazole typically yields 4-nitropyrazole as the major product, although the reaction can be challenging and may result in mixtures of isomers.[5] The use of strong nitrating agents, such as a mixture of nitric acid and sulfuric acid, is often necessary. The pyrazole ring is susceptible to both N-nitration and C-nitration, and controlling the reaction conditions is crucial to favor the desired product.

Mechanism of Direct C-Nitration:

The mechanism of direct C-nitration of pyrazole proceeds through a classic electrophilic aromatic substitution pathway. The nitronium ion (NO₂⁺), generated in situ from the nitrating agent, acts as the electrophile.

Caption: Pathways for the rearrangement of N-nitropyrazole.

Synthesis of Di- and Trinitropyrazoles

The synthesis of pyrazoles with multiple nitro groups, such as dinitropyrazoles and trinitropyrazoles, requires more forcing reaction conditions. These compounds are of particular interest as high-energy materials. [4]

-

3,4-Dinitropyrazole: This can be synthesized by the nitration of 3-nitropyrazole. [4]* 3,4,5-Trinitropyrazole: The synthesis of this fully nitrated pyrazole is challenging and typically involves the nitration of a pre-functionalized pyrazole ring. [6]

Summary of Synthetic Methods

| Method | Reagents | Major Product(s) | Key Advantages | Key Considerations |

| Direct C-Nitration | HNO₃/H₂SO₄ | 4-Nitropyrazole | Single-step process. | Can lead to mixtures of isomers; harsh conditions. |

| N-Nitropyrazole Rearrangement (Thermal) | 1. HNO₃/Ac₂O2. Heat | 3-Nitropyrazole | Good regioselectivity for the 3-isomer. | Two-step process; requires elevated temperatures. |

| N-Nitropyrazole Rearrangement (Acidic) | 1. HNO₃/Ac₂O2. H₂SO₄ | 4-Nitropyrazole | Good regioselectivity for the 4-isomer. | Two-step process; requires strong acid. |

| Nitration of Substituted Pyrazoles | Various nitrating agents | Depends on substituent | Allows for the synthesis of specific isomers. | The directing effects of substituents must be considered. |

Characterization of Nitropyrazole Compounds

The structural elucidation and confirmation of nitropyrazole compounds rely on a combination of modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for determining the substitution pattern on the pyrazole ring. The chemical shifts and coupling constants of the ring protons and carbons provide detailed information about the position of the nitro group(s) and other substituents.

-

Infrared (IR) Spectroscopy: The presence of the nitro group is readily identified by its characteristic strong asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these bands typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. [7][8]* Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural confirmation. The fragmentation of pyrazoles often involves characteristic losses of small molecules like HCN and N₂. [9]* Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, providing further confirmation of its empirical formula.

Applications of Nitropyrazole Compounds

The unique chemical and physical properties of nitropyrazoles have led to their application in a variety of fields, most notably as energetic materials, but also in the pharmaceutical and agricultural sectors.

Energetic Materials

Nitropyrazoles are a significant class of energetic materials due to their high nitrogen content, high density, and often favorable thermal stability. [4]The presence of multiple nitro groups contributes to a high heat of formation and a good oxygen balance, which are key characteristics of powerful explosives and propellants. Compounds like 3,4-dinitropyrazole (DNP) and 1-methyl-3,4,5-trinitropyrazole (MTNP) are examples of nitropyrazoles that have been extensively studied for their energetic properties. [6]

Pharmaceuticals

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, and the introduction of a nitro group can significantly modulate the biological activity of these compounds. [1]Nitropyrazole derivatives have been investigated for a range of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents. [1][10]The electron-withdrawing nature of the nitro group can influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Agriculture

Certain nitropyrazole derivatives have shown promise as agrochemicals. For instance, some have been investigated for their potential as fungicides and herbicides. [11]The specific biological activity is highly dependent on the overall substitution pattern of the pyrazole ring. An example of a commercial fungicide containing a pyrazole moiety is Fenpyrazamine. [12]

Experimental Protocols

Synthesis of N-Nitropyrazole

Causality: This protocol utilizes a milder nitrating agent (nitric acid in acetic anhydride) to favor nitration on the more nucleophilic nitrogen atom of the pyrazole ring, thus avoiding direct C-nitration which requires harsher conditions.

Self-Validation: The formation of the product can be monitored by thin-layer chromatography (TLC). The final product should be characterized by melting point determination and spectroscopic methods (NMR, IR) to confirm its identity and purity.

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add pyrazole to a pre-cooled mixture of acetic anhydride and nitric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time.

-

Pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry under vacuum to yield N-nitropyrazole.

Thermal Rearrangement of N-Nitropyrazole to 3-Nitropyrazole

Causality: This procedure employs thermal energy to induce an intramolecular rearrangement of the nitro group from the nitrogen to the C3 position of the pyrazole ring. The choice of a high-boiling, inert solvent like benzonitrile facilitates the reaction at the required temperature.

Self-Validation: The progress of the rearrangement can be followed by TLC. The final product should be purified by recrystallization and its identity confirmed by melting point and spectroscopic analysis, which will differ significantly from the starting N-nitropyrazole.

Procedure:

-

Dissolve N-nitropyrazole in a suitable high-boiling solvent (e.g., benzonitrile) in a round-bottom flask equipped with a reflux condenser.

-

Heat the solution to reflux for several hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent to obtain 3-nitropyrazole.

Conclusion

The field of nitropyrazole chemistry, which began with the pioneering work of Ludwig Knorr on the parent pyrazole ring, has grown into a vibrant and important area of research. From the initial synthesis of 3-nitropyrazole in 1970, our understanding of the synthesis and properties of these compounds has advanced significantly. The development of sophisticated synthetic methodologies, including the versatile N-nitropyrazole rearrangement, has provided access to a wide range of nitropyrazole derivatives with tailored properties. These compounds have found critical applications as high-performance energetic materials and continue to show promise in the development of new pharmaceuticals and agrochemicals. As research in this area continues, we can expect the discovery of new nitropyrazole-based molecules with even more remarkable properties and applications.

References

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. [Link]

-

Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. ACS Publications. [Link]

-

Review on synthesis of nitropyrazoles. ResearchGate. [Link]

-

(PDF) Nitropyrazoles. ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

-

A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

-

Direct nitration of five membered heterocycles. ResearchGate. [Link]

-

From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

-

Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PubMed Central. [Link]

-

IR: nitro groups. University of Calgary. [Link]

-

Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. [Link]

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

Fenpyrazamine. PubChem. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

FUNGICIDES, BACTERICIDES, AND NEMATICIDES. Purdue University. [Link]

-

Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

-

Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. [Link]

-

Synthesis and Biological Activity of Some New Pyrazole Derivatives. ResearchGate. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmajournal.net [pharmajournal.net]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

- 11. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fenpyrazamine | C17H21N3O2S | CID 11493665 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Theoretical Investigation of 3-nitro-1H-Pyrazol-4-amine: A Technical Guide for Drug Discovery and Materials Science

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 3-nitro-1H-pyrazol-4-amine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. In the absence of extensive experimental data, this document serves as a roadmap for researchers, scientists, and drug development professionals to elucidate the molecule's structural, electronic, and spectroscopic properties through computational methods. By leveraging Density Functional Theory (DFT) and other in silico techniques, we can predict its behavior, guide synthetic efforts, and accelerate its application in various scientific domains. This guide emphasizes the causality behind methodological choices, ensuring a robust and self-validating approach to the theoretical characterization of this promising molecule.

Introduction: The Rationale for a Theoretical Approach

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a nitro group and an amine group onto the pyrazole ring in 3-nitro-1H-pyrazol-4-amine suggests a molecule with a rich electronic profile, capable of participating in diverse chemical interactions. The nitro group, a strong electron-withdrawing moiety, can influence the molecule's acidity, reactivity, and potential as an energetic material. Conversely, the amino group, a classic electron-donating group, can modulate its basicity and hydrogen bonding capabilities, which are crucial for biological activity.

Given the nascent stage of research on this specific molecule, a theoretical-first approach is both cost-effective and insightful. Computational chemistry allows us to build a detailed molecular portrait, predicting its geometry, stability, and spectroscopic signatures before embarking on potentially complex and resource-intensive synthetic and experimental work. This guide outlines a logical and scientifically rigorous workflow for the complete theoretical characterization of 3-nitro-1H-pyrazol-4-amine.

Synthetic Considerations: A Plausible Pathway

While this guide focuses on theoretical studies, understanding the synthetic accessibility of 3-nitro-1H-pyrazol-4-amine is crucial for its practical application. Based on established pyrazole chemistry, a plausible synthetic route can be proposed. A common method for the synthesis of nitropyrazoles involves a two-step reaction: the nitration of pyrazole to yield N-nitropyrazole, followed by its rearrangement in an organic solvent to produce 3-nitropyrazole.[1] Subsequent amination at the 4-position could potentially be achieved through various methods, although specific conditions would require experimental optimization. For instance, the condensation of 1-amino-1-(1H-benzo[d][2][3][4]triazol-1-yl)-3,4,4-trichloro-2-nitrobuta-1,3-dienes with methylhydrazine has been reported to yield 4-nitropyrazole derivatives.[3]

Caption: Workflow for geometry optimization and frequency analysis.

Spectroscopic Predictions

3.2.1. Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies can be compared with experimental data (when available) to validate the computational model. Key vibrational modes to analyze include the N-H stretches of the amine and pyrazole ring, the symmetric and asymmetric stretches of the nitro group, and the C=C and C-N stretching modes of the pyrazole ring.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| N-H Stretch (Pyrazole) | 3100 - 3200 |

| NO₂ Asymmetric Stretch | 1500 - 1620 |

| NO₂ Symmetric Stretch | 1300 - 1390 |

| C=N Stretch (Pyrazole) | 1580 - 1650 |

Table 1: Expected vibrational frequencies for key functional groups in 3-nitro-1H-pyrazol-4-amine.

3.2.2. NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. [5] Protocol:

-

GIAO Calculation: Using the optimized geometry, perform a GIAO-DFT calculation at the B3LYP/6-311++G(d,p) level of theory. [5]2. Reference Standard: Calculate the NMR shieldings for a reference standard (e.g., Tetramethylsilane, TMS) at the same level of theory.

-

Chemical Shift Calculation: The chemical shift (δ) is calculated as δ = σ_ref - σ_sample, where σ_ref is the shielding of the reference and σ_sample is the shielding of the nucleus of interest.

3.2.3. Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. [6] Protocol:

-

TD-DFT Calculation: Perform a TD-DFT calculation on the optimized geometry using a functional suitable for charge-transfer excitations, such as CAM-B3LYP, with a basis set like 6-311++G(d,p). [6][7]2. Solvent Effects: To mimic experimental conditions, include a solvent model, such as the Polarizable Continuum Model (PCM). [8]3. Analysis: Analyze the calculated excitation energies, oscillator strengths, and the molecular orbitals involved in the electronic transitions to understand the nature of the absorption bands (e.g., n→π* or π→π* transitions). [6]

Electronic Structure and Reactivity

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. [9][10]The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

| Parameter | Interpretation |

| E_HOMO | Energy of the highest occupied molecular orbital; related to ionization potential. |

| E_LUMO | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | E_LUMO - E_HOMO; indicates chemical reactivity and kinetic stability. |

Table 2: Key parameters derived from Frontier Molecular Orbital analysis.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in a molecule and is an excellent tool for predicting sites of electrophilic and nucleophilic attack. [11][12] Interpretation of MEP Maps:

-

Red Regions: Electron-rich areas with a negative electrostatic potential, indicating sites susceptible to electrophilic attack. In 3-nitro-1H-pyrazol-4-amine, these are expected around the oxygen atoms of the nitro group and the nitrogen atom of the amine group.

-

Blue Regions: Electron-deficient areas with a positive electrostatic potential, indicating sites susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms of the amine and pyrazole N-H groups.

-

Green/Yellow Regions: Areas with a neutral electrostatic potential. [13]

Caption: Interpretation of Molecular Electrostatic Potential (MEP) maps.

Potential Applications: A Glimpse from In Silico Screening

Molecular Docking and Drug Discovery

The presence of both hydrogen bond donors (amine and pyrazole N-H) and acceptors (nitro group and pyrazole nitrogens) makes 3-nitro-1H-pyrazol-4-amine an interesting candidate for drug development. Molecular docking can be used to predict the binding affinity and mode of interaction of the molecule with various biological targets, such as enzymes or receptors. [14] Protocol for Molecular Docking:

-

Target Selection: Identify a relevant protein target from the Protein Data Bank (PDB). [15]2. Ligand and Receptor Preparation: Prepare the 3D structure of 3-nitro-1H-pyrazol-4-amine (the ligand) and the target protein (the receptor), which includes adding hydrogen atoms and assigning charges.

-

Docking Simulation: Use a docking program (e.g., AutoDock) to predict the binding poses of the ligand in the active site of the receptor. [15]4. Analysis of Interactions: Analyze the predicted binding poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, and to estimate the binding energy.

Energetic Materials

The high nitrogen content and the presence of the nitro group suggest that 3-nitro-1H-pyrazol-4-amine could have applications as an energetic material. [2]Theoretical calculations can be used to predict its density, heat of formation, and detonation properties, providing a preliminary assessment of its potential in this area.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the characterization of 3-nitro-1H-pyrazol-4-amine. By following the described computational protocols, researchers can gain deep insights into the structural, electronic, and spectroscopic properties of this molecule. This in silico-first approach not only accelerates the discovery process but also provides a solid foundation for guiding future experimental work. The predicted properties will be invaluable for its potential development in drug discovery, materials science, and other chemical disciplines.

References

-

Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters. Available at: [Link]

-

CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES. Available at: [Link]

-

How to interpret a map of electrostatic potential (MEP)? ResearchGate. Available at: [Link]

-

Frontier molecular orbitals for 4a-e pyrazoles. ResearchGate. Available at: [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ResearchGate. Available at: [Link]

-

Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Available at: [Link]

-

TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL. YouTube. Available at: [Link]

-

TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Publishing. Available at: [Link]

-

Molecular Electrostatic Potential (MEP). University of Calgary. Available at: [Link]

-

Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties. MDPI. Available at: [Link]

-

A DFT Model Reaction and a Procedure for Predicting the Nucleofugality of Tertiary Heterocyclic Amines. ChemistrySelect. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Available at: [Link]

-

Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Publishing. Available at: [Link]

-

Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. NIH. Available at: [Link]

-

Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. Available at: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

-

Electrostatic Potential maps. Chemistry LibreTexts. Available at: [Link]

-

Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au. Available at: [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]

-

Docking-based identification of small-molecule binding sites at protein-protein interfaces. ScienceDirect. Available at: [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

-

Rapid Prediction of Conformationally-Dependent DFT-Level Descriptors using Graph Neural Networks for Carboxylic Acids and Alkyl Amines. ChemRxiv. Available at: [Link]

-

UVVis spectroscopy. ORCA 5.0 tutorials. Available at: [Link]

-

Electrostatic Potential Maps and Bond Polarity - Organic Chemistry. YouTube. Available at: [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed. Available at: [Link]

-

Molecular Docking of Bicycloproline Derivative Synthetic Compounds on Envelope Protein: Anti-SARS-CoV-2 Drug Discovery. ResearchGate. Available at: [Link]

-

TD DFT Calculation (UV-Vis) using Gaussian Software. YouTube. Available at: [Link]

-

DFT Calculations and Spectral Measurements of Charge-Transfer Complexes Formed by Aromatic Amines and Nitrogen Heterocycles with Tetracyanoethylene and Chloranil. ResearchGate. Available at: [Link]

-

Tutorial: Electrostatic Potential Maps. UC Santa Barbara. Available at: [Link]

-

frontier molecular orbital analysis. YouTube. Available at: [Link]

-

Frontier molecular orbital theory. Wikipedia. Available at: [Link]

-

Modeling materials using density functional theory. The Kitchin Research Group. Available at: [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 11. MEP [cup.uni-muenchen.de]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for 3-nitro-1H-Pyrazol-4-amine in Energetic Materials

Introduction: The Strategic Value of the Aminonitropyrazole Scaffold

In the relentless pursuit of advanced energetic materials that offer a superior balance of performance, stability, and insensitivity, the pyrazole ring system has emerged as a foundational scaffold.[1] Its inherent thermal stability, a consequence of its aromaticity and nitrogen-rich structure, provides a robust backbone for the introduction of energetic functional groups.[2] Within this class, 3-nitro-1H-pyrazol-4-amine (also known as 4-amino-3-nitropyrazole) represents a key strategic intermediate.

This molecule is not typically employed as a standalone explosive; rather, its value lies in its unique bifunctionality. It possesses both an energy-donating nitro group (-NO₂) and a versatile amino group (-NH₂) on adjacent carbon atoms. This "push-pull" electronic arrangement not only influences the molecule's energetic characteristics but, more importantly, provides a reactive handle for further synthesis.[1] The amino group can be readily diazotized, N-functionalized, or used as a nucleophile to construct more complex, high-performance energetic systems, such as fused-ring heterocycles or polynitrated pyrazoles.[3][4]

This guide provides a detailed overview of the properties, synthesis, and key applications of 3-nitro-1H-pyrazol-4-amine as a foundational building block in the development of next-generation energetic materials.

Physicochemical and Energetic Properties

The introduction of an amino group onto the 4-position of a nitropyrazole ring significantly alters its properties. While specific experimental detonation data for 3-nitro-1H-pyrazol-4-amine is not widely published, its characteristics can be inferred from its common precursor, 4-nitropyrazole (4-NP), and downstream derivatives like 4-amino-3,5-dinitropyrazole (ADNP).

Structure-Property Causality: The addition of a C-amino group to a nitroazole ring generally increases density due to enhanced intermolecular hydrogen bonding possibilities. This increase in density, a critical parameter in detonation physics, typically leads to a corresponding increase in detonation velocity and pressure.[5][6] The amino group also introduces a degree of desensitization, often improving impact and friction sensitivity.

The table below compares the known properties of the precursor 4-NP with the highly studied derivative ADNP to illustrate the energetic potential unlocked by the aminonitropyrazole core.

| Property | 4-Nitropyrazole (Precursor) | 3-nitro-1H-Pyrazol-4-amine (Expected Trend) | 4-Amino-3,5-dinitropyrazole (ADNP) | RDX (Benchmark) |

| Chemical Structure | C₃H₃N₃O₂ | C₃H₄N₄O₂ | C₃H₃N₅O₄ | C₃H₆N₆O₆ |

| Density (ρ) | 1.52 g/cm³[3] | Increase (↑) vs. 4-NP[5] | 1.895 g/cm³[7] | 1.80 g/cm³[7] |

| Detonation Velocity (Vd) | 6,680 m/s[3] | Increase (↑) vs. 4-NP[5] | 8,540 m/s[8] | 8,754 m/s[7] |

| Detonation Pressure (Pcj) | 18.81 GPa[3] | Increase (↑) vs. 4-NP[5] | ~33 GPa (Calculated) | 34.7 GPa[7] |

| Impact Sensitivity (IS) | Moderate | Improved (↓) | > 60 J (Insensitive)[8] | 7.5 J (Sensitive) |

| Thermal Stability (Td) | ~212 °C (Decomp.) | High | 236 °C (Decomp. Peak)[8] | 205 °C (Decomp.) |

Application I: Synthesis of 3-nitro-1H-Pyrazol-4-amine

The most direct and logical synthesis of 3-nitro-1H-pyrazol-4-amine involves the electrophilic amination of a readily available nitropyrazole precursor. The following protocol is based on established methodologies for the amination of nitroazoles.[3]

Protocol: Electrophilic Amination of 4-Nitropyrazole

This protocol describes the synthesis of 3-nitro-1H-pyrazol-4-amine via the direct amination of 4-nitropyrazole. The causality behind this choice is the high availability of the starting material and the directness of the C-H amination route on the electron-deficient pyrazole ring.

Safety Precautions:

-

All manipulations must be performed in a certified fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves, is mandatory.

-

Nitrated organic compounds are potentially explosive and should be handled with extreme care, avoiding friction, impact, and static discharge. Synthesize on a small scale initially.

Materials and Reagents:

-

4-Nitropyrazole (4-NP)

-

Hydroxylamine-O-sulfonic acid (HOSA, NH₂OSO₃H)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Deionized water

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

Experimental Procedure:

-

Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-nitropyrazole (e.g., 5.65 g, 50 mmol) and anhydrous potassium carbonate (e.g., 13.8 g, 100 mmol).

-

Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask. Begin stirring to create a suspension.

-

Aminating Agent Addition: Under a gentle flow of nitrogen, add hydroxylamine-O-sulfonic acid (e.g., 6.22 g, 55 mmol) portion-wise over 15-20 minutes. Rationale: Portion-wise addition is crucial to control the exotherm of the reaction.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl Acetate/Hexane 1:1).

-

Work-up - Quenching: After the reaction is complete (disappearance of the 4-NP spot on TLC), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into 200 mL of ice-cold deionized water with stirring.

-

Neutralization & Extraction: Neutralize the aqueous solution to pH ~7 using 2M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 3-nitro-1H-pyrazol-4-amine as a solid.

Self-Validation:

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and regiochemistry of amination.

-

FT-IR Spectroscopy: To identify key functional groups (N-H, N-O, C=N).

-

Elemental Analysis: To confirm the empirical formula (C₃H₄N₄O₂).

-

-

Melting Point: A sharp melting point indicates high purity.

Conclusion

3-nitro-1H-pyrazol-4-amine is a quintessential example of a strategic intermediate in modern energetic materials research. While its own energetic performance is modest, its true value is realized in its capacity as a foundational building block. The combination of a stable pyrazole core, an energetic nitro group, and a synthetically versatile amino group provides researchers with a powerful tool to design and construct novel high-density, high-performance, and insensitive explosives. The protocols and principles outlined in this guide serve as a foundation for researchers and scientists to leverage this important molecule in the development of next-generation energetic systems.

References

-

Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available at: [Link]

-

Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]

-

Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Molecules. Available at: [Link]

-

Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. The Royal Society of Chemistry. Available at: [Link]

-

CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES. Available at: [Link]

-

(PDF) Thermal Decomposition of Nitropyrazoles. ResearchGate. Available at: [Link]

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[5][9][10]riazin-7(6H)-ones and Derivatives. Molecules. Available at: [Link]

-

Thermochimica Acta 2017, 651, 83-99. Thermodynamics Research Center. Available at: [Link]

-

Table of explosive detonation velocities. Wikipedia. Available at: [Link]

- METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES.Google Patents.

-

Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]

-

DETERMINATION OF DETONATION VELOCITY OF EXPLOSIVE COMPOUNDS USING OPTICAL TECHNIQUES. New Mexico Tech. Available at: [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ResearchGate. Available at: [Link]

- Process of preparing 4-amino-3-nitro phenol.Google Patents.

-

Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Inorganics. Available at: [Link]

-

Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials Predicted from First-Principles Reactive Molecular Dynamics. CaltechAUTHORS. Available at: [Link]

-

Synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1). ResearchGate. Available at: [Link]

-

The Role of Product Composition in Determining Detonation Velocity and Detonation Pressure. Neliti. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]